molecular formula C15H20N2O3 B12905720 N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide CAS No. 88697-67-0

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

Cat. No.: B12905720
CAS No.: 88697-67-0
M. Wt: 276.33 g/mol
InChI Key: PUKYRVNJEOMFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a phenylacetic acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide exhibits notable antimicrobial activity. Preliminary studies suggest its efficacy against a range of bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cellular processes.

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines, including lung and ovarian cancers. Studies suggest that it may interact with specific molecular targets, potentially altering enzyme activities or receptor signaling pathways that are crucial in cancer progression. This characteristic opens avenues for its use in cancer therapeutics.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Oxidation using potassium permanganate.
  • Reduction with lithium aluminum hydride.
    These reactions require precise temperature control and the use of solvents like acetonitrile to optimize yield and purity.

For industrial applications, continuous flow reactors and advanced purification techniques are employed to enhance production efficiency. This scalability is crucial for potential commercial applications in pharmaceuticals and specialty chemicals .

Comparative Structural Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetylphenyl)acetamideSimple acetamide structureLacks oxazolidinone moiety
2-Oxo-N-(4-fluorophenyl)acetamideContains fluorine substitutionDifferent halogen effect on activity
5-(tert-butyl)-2-thioxoimidazolidinThioxo group instead of oxazolidinonePotentially different biological activity profiles

This table highlights how the specific oxazolidinone structure combined with a tert-butyl group may influence the biological properties of this compound compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Research

A study investigated the compound's effects on ovarian cancer cell lines, revealing significant cytotoxicity at certain concentrations. The research posited that the compound could induce apoptosis through the activation of specific signaling pathways involved in cell death.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting potential use as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties.

Biological Activity

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol, this compound incorporates an acetamide functional group and an oxazolidinone moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic properties against various cancer cell lines, including lung and ovarian cancers. Its mechanism of action appears to involve interactions with specific molecular targets such as enzymes or receptors, leading to significant alterations in their activity.

Anticancer Activity

  • Cytotoxicity Studies : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like bleomycin in certain cancer models.
  • Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors that play crucial roles in cancer cell proliferation and survival. This interaction may disrupt signaling pathways, leading to reduced cell viability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in lung and ovarian cancer cell lines
Enzyme InteractionBinds to specific enzymes affecting their activity
CytotoxicityExhibits cytotoxic effects similar to standard chemotherapeutics

Case Study: Lung Cancer Cell Lines

In a study examining the effects of this compound on lung cancer cell lines, researchers observed significant reductions in cell viability at varying concentrations. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) comparable to that of conventional chemotherapy drugs. This suggests that the compound could be a promising candidate for further development in cancer therapy.

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with key molecular targets. Research indicates that it may affect:

  • Enzyme Activity : By inhibiting specific enzymes involved in cancer progression.
  • Receptor Signaling : Modulating receptor activity that contributes to tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetylphenyl)acetamideSimple acetamide structureLacks oxazolidinone moiety
2-Oxo-N-(4-fluorophenyl)acetamideContains fluorine substitutionDifferent halogen effect on activity
5-(tert-butyl)-2-thioxoimidazolidinThioxo group instead of oxazolidinonePotentially different biological activity profiles

These comparisons highlight the distinctive oxazolidinone structure combined with a tert-butyl group in this compound, which may influence its biological properties differently compared to other similar amides.

Properties

CAS No.

88697-67-0

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-[4-(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C15H20N2O3/c1-10(18)16-12-7-5-11(6-8-12)13-9-17(14(19)20-13)15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,18)

InChI Key

PUKYRVNJEOMFJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CN(C(=O)O2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.